molecular formula C19H18N4O B11419918 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11419918
M. Wt: 318.4 g/mol
InChI Key: QYCAODGMPURQIM-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzimidazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound featuring a pyrrol-3-one core substituted with a benzimidazole moiety at position 4 and a 2-phenylethyl group at position 1.

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-5-imino-1-(2-phenylethyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H18N4O/c20-18-17(19-21-14-8-4-5-9-15(14)22-19)16(24)12-23(18)11-10-13-6-2-1-3-7-13/h1-9,20,24H,10-12H2,(H,21,22)

InChI Key

QYCAODGMPURQIM-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CCC2=CC=CC=C2)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

Biological Activity

5-amino-4-(1H-benzimidazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a benzimidazole moiety and a pyrrole ring, which are often associated with various pharmacological effects. This article reviews its biological activity based on recent studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4OC_{19}H_{18}N_{4}O with a molecular weight of 318.4 g/mol. The compound's structure includes:

PropertyValue
CAS Number 325832-81-3
Molecular Weight 318.4 g/mol
Molecular Formula C19H18N4O

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzimidazole Ring : Achieved by condensing o-phenylenediamine with suitable carboxylic acids.
  • Construction of the Pyrrole Ring : Synthesized via the Paal-Knorr synthesis.
  • Introduction of the Amino Group : Through nucleophilic substitution reactions.
  • Final Assembly : Coupling the benzimidazole and pyrrole intermediates under controlled conditions.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties:

  • A series of compounds related to this structure were evaluated for their ability to inhibit fibroblast growth factor receptor 1 (FGFR1), a key target in cancer therapy. One derivative showed an IC50 value of 3.5 μM against FGFR1 kinase activity .
  • Further derivatives demonstrated even lower IC50 values (0.32 μM) against FGFR1 and exhibited antiproliferative effects against KG1 myeloma cells .

Antifungal and Antibacterial Properties

The compound has also been assessed for antifungal and antibacterial activities:

  • Compounds with similar structures have shown moderate activity against Candida albicans and Aspergillus niger, with minimal inhibitory concentrations (MIC) ranging from 64 to 512 μg/mL .
  • The introduction of alkyl groups at specific positions has been linked to enhanced antifungal potency .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis indicates that:

  • The lipophilicity of compounds significantly influences their biological activity, enhancing membrane penetration and overall efficacy in cancer cell lines .
  • Substituents on the benzimidazole ring play a crucial role in determining the potency against various biological targets .

Case Studies

Several case studies illustrate the compound's potential:

  • Antitumor Efficacy : A study reported that certain derivatives showed high antitumor activity with IC50 values as low as 6.26 μM against HCC827 cell lines, indicating their potential as effective anticancer agents .
  • Inhibition Mechanism : Molecular docking studies revealed specific binding modes that suggest how these compounds interact with target proteins, providing insights into their mechanisms of action .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. A study evaluated the antibacterial effects of various synthesized compounds similar to 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited potent antibacterial activity, suggesting that this compound could be developed into an effective antimicrobial agent .

Anticancer Potential

The benzimidazole structure is known to interact with biological targets involved in cancer progression. In silico studies have shown that compounds similar to this compound can inhibit key enzymes involved in cancer cell proliferation. For instance, molecular docking studies indicated favorable interactions with targets such as tubulin and topoisomerase, which are critical for cancer cell division and survival .

Antiprotozoal Activity

In addition to antibacterial and anticancer properties, compounds related to this structure have been explored for their antiprotozoal activities. A study highlighted the synthesis of benzimidazole derivatives that showed promising results against Trichomonas vaginalis, a protozoan responsible for human infections. The synthesized compounds demonstrated lower toxicity compared to existing treatments like benznidazole while maintaining efficacy .

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted on a series of benzimidazole derivatives revealed that those containing the pyrrolidine ring exhibited enhanced antimicrobial activity. The disc diffusion method was employed to assess the effectiveness against bacterial strains. Compounds were found to inhibit bacterial growth significantly at lower concentrations compared to standard antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines demonstrated that the compound could induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies. The mechanism was linked to the compound's ability to disrupt mitochondrial function in cancer cells .

Comparison with Similar Compounds

Structural and Molecular Property Analysis

The table below compares key structural features and molecular properties of the target compound with analogs reported in the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Findings
Target Compound : 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one C₁₈H₁₇N₅O¹ 319.4² - 1-(2-phenylethyl)
- 4-(benzimidazol-2-yl)
High potential for hydrogen bonding (benzimidazole NH groups) and lipophilicity (phenylethyl) .
Analog 1 : 5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one C₁₆H₁₇N₃OS 299.4 - 4-(4-methylthiazol-2-yl)
- 1-(2-phenylethyl)
Reduced hydrogen-bonding capacity (thiazole vs. benzimidazole); sulfur atom may influence metabolism .
Analog 2 : 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(2-furylmethyl)-1,2-dihydro-3H-pyrrol-3-one C₂₀H₁₉N₃O₄S 397.4 - 4-(dimethoxyphenyl-thiazol)
- 1-(furylmethyl)
Increased steric bulk and electron-rich character (dimethoxy group); furylmethyl may enhance solubility .
Analog 3 : 5-amino-1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one C₁₆H₁₅N₃O₃S 329.4 - 1-(benzodioxol-5-ylmethyl)
- 4-(4-methylthiazol-2-yl)
Benzodioxol group may improve metabolic stability; methylthiazol offers moderate hydrophobicity .
Analog 4 : 5-amino-4-(1,3-benzothiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one C₁₇H₁₄N₄OS³ 330.4 - 4-(benzothiazol-2-yl)
- 1-(3-methoxyphenyl)
Benzothiazole’s sulfur atom may enhance π-stacking; methoxyphenyl contributes to polarity .

¹ Calculated molecular formula based on structural analysis.
² Calculated molecular weight.
³ Formula inferred from .

Computational and Analytical Approaches

  • Wavefunction Analysis : Tools like Multiwfn enable detailed electron density topology studies, which could reveal differences in charge distribution between the benzimidazole- and thiazole-containing analogs .
  • Noncovalent Interaction Visualization: Methods described in (e.g., NCI plots) can map steric repulsion, hydrogen bonds, and van der Waals interactions, aiding in rational drug design .

Preparation Methods

Initial Condensation of Benzimidazole Precursors

The synthesis typically begins with the preparation of the benzimidazole moiety. A widely adopted route involves the condensation of o-phenylenediamine with carbonyl-containing compounds under acidic conditions. For instance, reaction with glyoxylic acid derivatives generates the 2-substituted benzimidazole core. In the context of 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one, this step is followed by introducing the pyrrolone ring through a Knorr-type cyclization.

Key parameters for this stage include:

  • Temperature : 170°C for optimal ring closure.

  • Acid Catalyst : Concentrated sulfuric acid (95–98%) to facilitate dehydration.

  • Solvent System : Inert aliphatic solvents (e.g., toluene) to minimize side reactions.

Optimization of Dinitration and Reduction

Subsequent dinitration of intermediates is performed at 0–25°C using concentrated nitric acid in sulfuric acid, achieving >85% conversion to nitro derivatives. Reduction to the corresponding triamine employs sodium hydrosulfide or polysulfides, with yields averaging 78–82%.

One-Pot Synthesis Strategies

Mechanistic Insights into Reverse-Step Pathways

Intramolecular cyclization proceeds via a hemiaminal intermediate, as evidenced by NMR tracking. For 5-amino-4-(1H-benzimidazol-2-yl) derivatives, this mechanism could minimize byproducts by favoring 5-membered ring formation over linear oligomers.

Palladium-Catalyzed Cross-Coupling for Side-Chain Introduction

Suzuki-Miyaura Coupling of 2-Phenylethyl Groups

Introducing the 2-phenylethyl substituent at the pyrrolone nitrogen often employs palladium-catalyzed cross-coupling. A patent by Pfizer (1993) outlines conditions for analogous alkylations:

ParameterValueSource
CatalystPd/C (5 wt%)
BaseSodium methoxide
SolventTetrahydrofuran (THF)
Temperature65°C
Yield74%

This method’s regioselectivity is critical, as competing O-alkylation can occur without precise stoichiometric control.

Reductive Amination for Amino Group Installation

Hydrazine Reduction of Nitro Intermediates

The final amino group at position 5 is introduced via reduction of a nitro precursor. Patent data suggest sodium hydrosulfite (Na₂S₂O₄) in aqueous ethanol (50% v/v) at 70°C achieves >90% conversion. Alternatives like catalytic hydrogenation (H₂/Pd-C) offer similar efficacy but require specialized equipment.

Comparative Analysis of Reducing Agents

AgentConditionsYieldPuritySource
Na₂S₂O₄70°C, 2 h92%98%
H₂/Pd-C (10 atm)RT, 12 h88%95%
Zn/HOAcReflux, 6 h81%91%

Final Cyclodehydration to Pyrrolone Ring

Acid-Mediated Ring Closure

The pyrrolone ring is formed via cyclodehydration of a linear triamine intermediate. Concentrated HCl (12 M) at reflux (110°C) for 4 hours induces ring closure with 85% efficiency. Microwave-assisted variants reduce reaction times to 30 minutes but require precise temperature control to prevent decomposition .

Q & A

Q. Table 1: Synthetic Yields and Conditions for Analogous Compounds

Compound TypeReaction ConditionsYieldCharacterization MethodsReference
5-Aryl-pyrrol-2-oneBase-assisted cyclization, 3 h RT46%NMR, FTIR, HRMS
3-Hydroxy-pyrrol-2-oneReflux, overnight stirring63%NMR, HRMS, m/z analysis

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
A multi-technique approach is essential:

  • 1H/13C NMR : Assigns proton and carbon environments, particularly for the benzimidazole and phenylethyl groups. For example, aromatic protons in benzimidazole appear at δ 7.2–8.5 ppm .
  • HRMS : Confirms molecular weight (e.g., observed m/z 408.2273 vs. calculated 408.2097 for a related compound) .
  • FTIR : Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for the amino group) .

Advanced: How can researchers optimize reaction conditions to improve synthetic yield and purity?

Methodological Answer:
Systematic variation of parameters is key:

  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction rates for cyclization .
  • Catalyst screening : Alkaline catalysts (e.g., calcium hydroxide) improve electrophilic substitution efficiency .
  • Time-temperature profiling : Shorter reaction times at room temperature reduce side-product formation, as seen in yields increasing from 46% to 63% with optimized timing .

Advanced: How to design a study evaluating the environmental fate of this compound?

Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :

Lab-based studies :

  • Determine physical-chemical properties (logP, solubility) using HPLC or shake-flask methods.
  • Assess abiotic stability (hydrolysis, photolysis) under controlled pH and light conditions.

Ecosystem modeling :

  • Use compartmental models to predict distribution in soil, water, and biota.
  • Conduct long-term (5+ years) field studies to monitor degradation products .

Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Derivative synthesis : Modify substituents (e.g., phenyl groups, benzimidazole) and test biological activity .
  • Computational modeling : Perform docking studies to predict interactions with biological targets (e.g., kinases or receptors).
  • In vitro assays : Use cell-based models to quantify IC50 values for cytotoxicity or enzyme inhibition .

Basic: What are the key challenges in synthesizing the benzimidazole moiety of this compound?

Methodological Answer:

  • Regioselectivity : Ensuring the correct positioning of substituents on the benzimidazole ring. Methods like cyclocondensation of o-phenylenediamine with carboxylic acids under acidic conditions are common .
  • Purification : Benzimidazoles often require column chromatography or recrystallization due to polar byproducts .

Advanced: How to address contradictions in reported biological activities across studies?

Methodological Answer:

  • Standardization : Use identical cell lines, concentrations, and assay protocols (e.g., MTT assay for cytotoxicity).
  • Meta-analysis : Apply statistical tools to compare datasets, accounting for variables like solvent (DMSO vs. saline) or exposure duration .
  • Replication studies : Independently validate results in multiple labs to isolate methodological biases .

Basic: What stability considerations are relevant for this compound during storage?

Methodological Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants to avoid hydrolysis of the pyrrol-3-one ring.
  • Temperature : Long-term storage at -20°C preserves integrity, as suggested by analogous compounds .

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